
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzoate moiety. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate typically involves the esterification of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant properties of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its rapid degradation. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium 3,5-di-tert-butyl-4-hydroxybenzoate: Similar structure but lacks one tert-butyl group.
Potassium 3-tert-butyl-4-hydroxybenzoate: Contains only one tert-butyl group.
Potassium 4-hydroxybenzoate: Lacks tert-butyl groups entirely.
Uniqueness
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is unique due to the presence of two tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it more effective as an antioxidant compared to similar compounds with fewer or no tert-butyl groups .
Properties
CAS No. |
68698-64-6 |
|---|---|
Molecular Formula |
C15H21KO3 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
potassium;3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3.K/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6;/h7-8,16H,1-6H3,(H,17,18);/q;+1/p-1 |
InChI Key |
QCUHVKUWJDHDHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)[O-].[K+] |
Related CAS |
1421-49-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


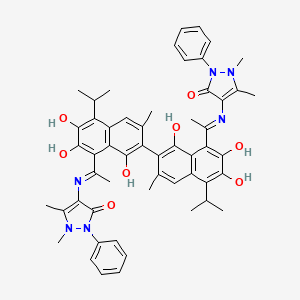
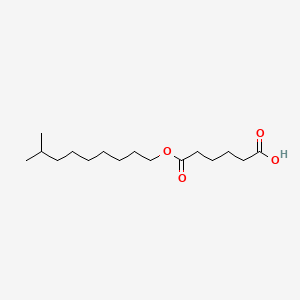

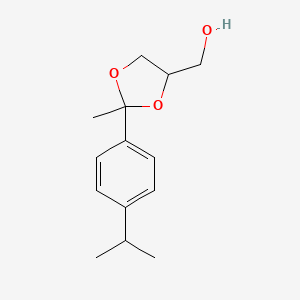

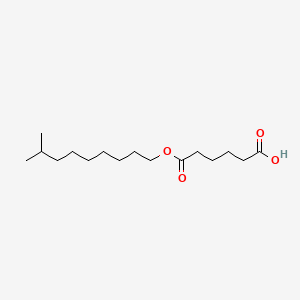
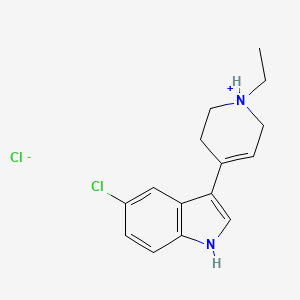
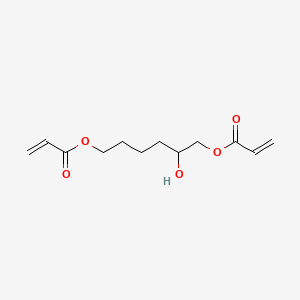
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

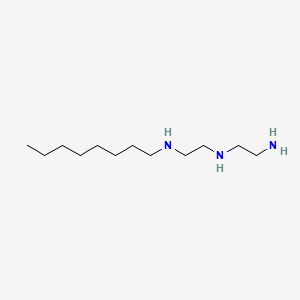
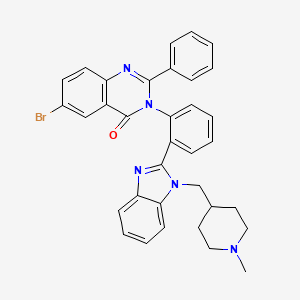
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
